tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate
Overview
Description
tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H14ClN3O2. It is a pale-yellow to yellow-brown solid and is used as an intermediate in the synthesis of various chemical compounds . This compound is notable for its role in the preparation of pyrrolidine derivatives, which are significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate typically involves the reaction of 5-chloropyrimidine-2-methanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and other nucleophiles.
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors .
Medicine: this compound is involved in the synthesis of potential therapeutic agents, including β3-adrenoceptor agonists, which are investigated for their role in treating metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The pyrimidine ring can also interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
tert-Butyl (2-chloropyrimidin-4-yl)carbamate: This compound has the chlorine atom at a different position on the pyrimidine ring.
tert-butyl 2-(2-chloropyrimidin-5-yl)morpholine-4-carboxylate: This compound contains a morpholine ring in addition to the pyrimidine ring.
Uniqueness: tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the following chemical formula: C11H15ClN2O2. Its structure includes a pyrimidine ring substituted with a chlorine atom at the 5-position, which is critical for its biological activity. The tert-butyl group enhances the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme targets involved in metabolic pathways.
- Receptor Modulation : The chloropyrimidine component may facilitate binding to various receptors, influencing signaling pathways that are crucial for cellular responses.
In Vitro Studies
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its effectiveness can be attributed to the inhibition of bacterial enzymes essential for survival.
- Inhibition of Histone Deacetylases (HDACs) : The compound has been investigated for its role as an HDAC inhibitor, which is significant in cancer therapy. HDACs play a crucial role in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes .
- Potential Therapeutic Applications : It has been suggested that this compound could serve as a precursor for developing β3-adrenoceptor agonists, which are being studied for their potential in treating metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamate | Chlorine at 4-position | Moderate enzyme inhibition |
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamate | Chlorine at 6-position | Enhanced receptor binding |
tert-butyl 2-(2-chloropyrimidin-5-yl)morpholine-4-carboxylate | Additional morpholine ring | Broader therapeutic applications |
Case Studies
- HDAC Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, effectively reduced HDAC activity in cancer cell lines, leading to decreased cell proliferation and increased apoptosis .
- Antimicrobial Efficacy : Another investigation into pyrimidine derivatives highlighted their ability to inhibit growth in Mycobacterium tuberculosis, suggesting potential applications in infectious disease treatment.
Properties
IUPAC Name |
tert-butyl N-[(5-chloropyrimidin-2-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENCZHUTKWOPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182542 | |
Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-60-8 | |
Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240594-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.